2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-2-1-9(7-11(10)14)8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBCABTWOMPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorophenylacetic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the reaction of 3,4-dichlorophenylacetic acid with morpholine can be carried out in a series of reactors, with careful control of temperature and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. In a study evaluating N-phenyl derivatives, 2-(3,4-dichlorophenyl)-1-morpholino-1-ethanone was synthesized as part of a series aimed at identifying new antiepileptic drugs. The compound exhibited significant activity in the maximal electroshock (MES) seizure model, suggesting its potential as an anticonvulsant agent. The pharmacological evaluation indicated that certain derivatives demonstrated protective effects in animal models of epilepsy, with specific attention to their binding affinity to neuronal voltage-sensitive sodium channels .
Table 1: Anticonvulsant Activity of Morpholino Derivatives
| Compound | MES Seizures Protection (%) | Binding Affinity (nM) |
|---|---|---|
| This compound | 75% at 100 mg/kg | Moderate |
| Other Derivatives | Varies | Varies |
Sigma-1 Receptor Modulation
Research indicates that the compound may interact with sigma-1 receptors, which are implicated in various neurological processes and disorders. The sigma-1 receptor acts as a molecular chaperone and is involved in modulating neurotransmitter release. Compounds that effectively bind to these receptors can influence behaviors associated with addiction and neuroprotection . The potential for this compound to act as a sigma-1 receptor modulator opens avenues for therapeutic applications in treating conditions like depression and anxiety.
Anticancer Properties
Emerging studies have also highlighted the anticancer potential of compounds related to this compound. Specifically, derivatives featuring the dichlorophenyl moiety have shown cytotoxic effects across various cancer cell lines. Research into structure-activity relationships has revealed that modifications to the terminal aromatic ring can significantly impact cytotoxicity and selectivity against tumor cells compared to normal cells .
Table 2: Cytotoxicity of Dichlorophenyl Derivatives
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| This compound | Breast Cancer (BT-20) | 2.5 |
| Other Analogues | Varies | Varies |
G-protein Coupled Receptor Antagonism
The compound's morpholino structure suggests potential applications as an antagonist for G-protein coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in various physiological processes and disease states. The ability of this compound to inhibit specific GPCRs could lead to novel therapeutic strategies for treating metabolic disorders and psychiatric conditions .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in the morpholine ring or the dichlorophenyl substituent can dramatically affect biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can improve binding affinity to target receptors or increase selectivity towards specific cancer cell lines .
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Increased Lipophilicity | Enhanced receptor binding |
| Electron-Withdrawing Groups | Increased cytotoxicity |
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s dichlorophenyl group and morpholino moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Halogenation: The target compound and methazole share a 3,4-dichlorophenyl group, while 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone has a 2-chloro substituent, and 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone features 3,5-dichloro substitution. The trifluoromethyl group in 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone enhances metabolic stability and lipophilicity compared to morpholino or thioether substituents .
Functional Group Impact: The morpholino-ethanone moiety in the target compound and 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone introduces hydrogen-bonding capacity and moderate polarity, which may improve solubility relative to methazole’s rigid oxadiazolidinedione ring or the trifluoroethanone’s high electronegativity. Methazole’s oxadiazolidinedione core is associated with herbicidal activity, as evidenced by its listing under the Emergency Planning and Community Right-to-Know Act (EPCRA) .
Biological Activity
2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety attached to a morpholino group via an ethanone linkage. This unique structure contributes to its biological activity, particularly in pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its effectiveness against various pathogens, which makes it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. A notable study evaluated its effects on multiple cancer cell lines, revealing substantial growth inhibition percentages across different types of cancer.
| Cell Line | Mean Growth (%) | Growth Inhibition (%) |
|---|---|---|
| SNB-75 (CNS Cancer) | 97.18 | 33.36 |
| SR (Leukemia) | 89.48 | 35.27 |
| MCF7 (Breast Cancer) | 87.49 | 70.68 |
| UACC-62 (Melanoma) | 95.32 | 27.15 |
This table summarizes the mean growth and inhibition percentages observed in various cancer cell lines when treated with the compound at a concentration of 10 mM .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular functions, disrupting metabolic pathways.
- Cell Cycle Arrest : It potentially induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptosis in sensitive cancer cell lines, contributing to its anticancer effects.
Study on Anticancer Properties
A recent study assessed the efficacy of various derivatives of morpholino compounds, including this compound, against human cancer cell lines. The findings indicated that this compound had a higher growth inhibition rate compared to other tested analogs, particularly in breast and CNS cancers .
Sigma Receptor Interaction
Another area of investigation involves the sigma-1 receptor interaction. Compounds similar to this compound have shown varying affinities for sigma receptors, which are implicated in various neurological and physiological processes . This interaction may provide insights into the compound's potential therapeutic applications beyond antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(3,4-dichlorophenyl)-1-morpholino-1-ethanone?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between a 3,4-dichlorophenyl precursor and morpholine derivatives. Key steps include temperature control (e.g., reflux at 80–100°C), inert atmosphere (N₂/Ar), and catalysts like triethylamine or palladium complexes to enhance yield and selectivity . Purification often employs column chromatography, and reaction progress is monitored via TLC or HPLC.
Q. How is the structural integrity of this compound verified?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms bonding patterns and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (e.g., using SHELXL software ) provides definitive stereochemical data. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are the common reactivity pathways for this compound?
- Answer : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the morpholine ring participates in alkylation or oxidation. The dichlorophenyl moiety can engage in electrophilic substitutions (e.g., Suzuki coupling for aryl functionalization) . Reaction kinetics are studied using spectroscopic monitoring under controlled solvent systems (e.g., DMF or THF) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electrostatic potential maps, while molecular docking (e.g., AutoDock Vina) simulates binding affinities to enzymes or receptors. Pharmacophore modeling identifies critical functional groups (e.g., morpholine’s hydrogen-bonding capability) for structure-activity relationship (SAR) studies .
Q. How should researchers resolve contradictions in crystallographic data refinement?
- Answer : Discrepancies in X-ray data (e.g., thermal motion or disorder) are addressed using SHELXL’s restraints (e.g., DFIX, SIMU) and validation tools (e.g., PLATON). High-resolution datasets (>1.0 Å) and twinning detection (via Rₕₑₜᵣᵢₐₛ) improve model accuracy .
Q. What mechanisms underlie its potential biological activity?
- Answer : The dichlorophenyl group may inhibit cytochrome P450 enzymes via hydrophobic interactions, while the morpholine ring modulates solubility and membrane permeability. In vitro assays (e.g., enzyme inhibition IC₅₀) and metabolomic profiling (LC-MS/MS) validate hypotheses .
Q. How does the compound’s stability vary under different experimental conditions?
- Answer : Accelerated stability studies (40°C/75% RH) assess degradation pathways. Hydrolytic stability is tested in buffered solutions (pH 1–13), with LC-MS identifying degradation products (e.g., dechlorinated metabolites). Photostability is evaluated under UV light (ICH Q1B guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
